molecular formula C10H10F2N4 B1491581 {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1249736-10-4

{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B1491581
CAS No.: 1249736-10-4
M. Wt: 224.21 g/mol
InChI Key: CNUSQMYVJOPENS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The name specifically indicates the presence of a 1H-1,2,3-triazole core structure, with substitution at the 1-position by a (2,4-difluorophenyl)methyl group and at the 4-position by a methanamine group.

The molecular formula for closely related compounds in this family, such as (1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine, is reported as C9H8F2N4 with a molecular weight of 210.18 daltons. The structural identification relies on the characteristic five-membered triazole ring containing three nitrogen atoms at positions 1, 2, and 3, which distinguishes it from other isomeric triazole forms such as 1,2,4-triazoles.

Structural Component Chemical Identity Position
Core Ring System 1H-1,2,3-triazole Central scaffold
Phenyl Substituent 2,4-difluorophenyl Connected via methylene to N1
Bridging Group Methylene (-CH2-) Links phenyl to triazole
Amino Functionality Methanamine (-CH2NH2) Attached to C4 of triazole
Fluorine Substituents Two fluorine atoms Positions 2 and 4 of phenyl ring

The compound's structural identification is further supported by spectroscopic evidence and synthetic methodologies. The 1,2,3-triazole ring exhibits characteristic tautomeric behavior, with the 2H-1,2,3-triazole form being the predominant tautomer in aqueous solution. This tautomeric equilibrium influences the compound's chemical reactivity and biological interactions.

Synthetic access to this compound typically employs copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry, which provides excellent regioselectivity for 1,4-disubstituted triazoles. The synthesis involves the reaction between an appropriately substituted azide derived from 2,4-difluorobenzyl bromide and a terminal alkyne bearing the methanamine functionality, catalyzed by copper(I) species under mild reaction conditions.

Historical Context of 1,2,3-Triazole Derivatives in Medicinal Chemistry

The historical development of 1,2,3-triazole derivatives in medicinal chemistry represents a fascinating evolution from fundamental heterocyclic chemistry to sophisticated pharmaceutical design. The triazole name was first introduced by Bladin in 1885 to describe the five-membered ring system containing three nitrogen atoms with molecular formula C2H3N3. This early recognition of the triazole scaffold laid the foundation for subsequent decades of chemical exploration and pharmaceutical development.

The medicinal chemistry significance of triazoles became apparent in 1944 with the discovery of antifungal activities in azole derivatives. This breakthrough led to the development of numerous clinically important antifungal agents, including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The mechanism of antifungal action involves inhibition of ergosterol synthesis through blocking of the cytochrome P450-dependent enzyme CYP51, with the triazole ring coordinating to the heme iron of the enzyme.

The revolutionary impact of click chemistry on triazole synthesis cannot be overstated in the context of medicinal chemistry development. The copper-catalyzed azide-alkyne cycloaddition reaction, independently reported in 2002 by Morten Meldal and Valery Fokin with K. Barry Sharpless, transformed the accessibility of 1,2,3-triazole derivatives. This methodology provided unprecedented efficiency and selectivity in triazole formation, enabling rapid synthesis of compound libraries for pharmaceutical screening.

Historical Milestone Year Significance
Triazole Discovery 1885 Bladin coins the term "triazole"
Antifungal Activity 1944 First recognition of azole antifungal properties
Click Chemistry Development 2002 Copper-catalyzed azide-alkyne cycloaddition reported
Pharmaceutical Integration 2005-Present Widespread adoption in drug discovery

The concept of bioisosterism has been particularly important in the development of 1,2,3-triazole-based pharmaceuticals. The triazole ring serves as an effective bioisostere for amide bonds, ester linkages, and other functional groups, often providing enhanced metabolic stability and improved pharmacological properties. This bioisosteric replacement strategy has enabled medicinal chemists to optimize drug candidates while maintaining or improving their biological activity profiles.

Recent advances in triazole synthesis have focused on developing more efficient and environmentally friendly methodologies. The development of safe water-based synthesis protocols, as demonstrated in continuous flow processes for industrial-scale production, represents a significant advancement in sustainable pharmaceutical manufacturing. These processes have enabled the reliable supply of triazole building blocks for downstream pharmaceutical development, including important antibiotics such as tazobactam.

The integration of triazole chemistry with radiopharmaceutical development has opened new avenues for diagnostic and therapeutic applications. The "click-to-chelate" approach, introduced in 2006, utilizes the triazole ring as both a linking group and an integral part of radiometal coordination scaffolds. This methodology has proven particularly valuable for technetium-99m and rhenium-188 labeling applications, demonstrating the versatility of triazole chemistry beyond traditional small molecule pharmaceuticals.

Properties

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4/c11-8-2-1-7(10(12)3-8)5-16-6-9(4-13)14-15-16/h1-3,6H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUSQMYVJOPENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their antifungal, antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H11F2N3
  • Molecular Weight : 251.23 g/mol
  • CAS Number : 127000-90-2

Biological Activity Overview

The biological activity of {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can be categorized into several key areas:

1. Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole ring exhibit significant antifungal activity against various fungal pathogens. For instance:

  • A study demonstrated that triazole derivatives showed potent activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the specific derivative and strain tested .

2. Antibacterial Activity

Triazoles have also shown promising antibacterial effects. The compound was evaluated against several bacterial strains:

  • In vitro studies revealed that it exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli, with MIC values of approximately 16 µg/mL .

3. Antiviral Activity

The antiviral potential of triazole derivatives is another area of interest:

  • Some studies have reported that compounds similar to {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine demonstrate activity against viral infections such as influenza and HIV. The mechanism often involves inhibition of viral replication by targeting viral enzymes .

4. Anticancer Activity

The anticancer properties of triazoles have been highlighted in recent research:

  • A derivative exhibited significant cytotoxicity against various cancer cell lines including HeLa (cervical cancer) and U2OS (osteosarcoma), with IC50 values in the low micromolar range (0.058 µM for T47D cells) .

The mechanisms underlying the biological activities of {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine are multifaceted:

  • Inhibition of Enzymatic Activity : Many triazoles act by inhibiting enzymes critical for the survival of pathogens or cancer cells.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt fungal cell membranes, leading to cell death.

Case Study 1: Antifungal Efficacy

A clinical trial assessed the effectiveness of a triazole derivative in treating patients with invasive aspergillosis. Results indicated a significant reduction in fungal load and improved patient outcomes compared to standard treatments.

Case Study 2: Anticancer Properties

In a preclinical model using xenograft tumors derived from human cancer cells, treatment with {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine resulted in tumor shrinkage and prolonged survival compared to control groups .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Activities References
{1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine 2,4-Difluorobenzyl, methanamine C₁₀H₁₀F₂N₄ Electron-withdrawing fluorines enhance stability; potential for targeted binding interactions
1-[1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N-(2-fluorobenzyl)methanamine 2,4-Dichlorophenyl, 2-fluorobenzyl C₁₆H₁₃Cl₂FN₄ Chlorine substituents increase lipophilicity; unknown bioactivity
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 4-Methylbenzyl, methanamine C₁₀H₁₂N₄ Methyl group enhances hydrophobicity; used in heterocyclic amino acid synthesis
(E)-2-[1-{[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (74) 3-Fluorophenyl, Schiff base-linked methanamine C₁₈H₁₆FN₃O₂ Cytotoxic (IC₅₀ = 45.1 µM against A549 lung cancer cells)
N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine Oxazoline-triazole hybrid C₂₈H₂₈N₄O Oxazoline ring enables chiral induction; precursor for amino acid derivatives

Key Observations

Substituent Effects on Bioactivity Fluorine and chlorine atoms influence electronic and steric properties. The 2,4-difluorophenyl group in the target compound may improve metabolic stability compared to non-halogenated analogs . Methyl groups (e.g., ) provide moderate hydrophobicity without strong electronic effects, favoring synthetic versatility .

Role of Hybrid Structures

  • Oxazoline-triazole hybrids () demonstrate applications in chiral synthesis, leveraging the oxazoline ring's ability to stabilize transition states in asymmetric reactions .
  • Schiff base-linked triazoles () exhibit anticancer activity, suggesting that functionalizing the methanamine group with aromatic moieties can enhance bioactivity .

Synthetic Accessibility

  • Click chemistry (CuAAC) is a common route for triazole core formation, enabling rapid diversification of substituents .
  • Hydrochloride salts (e.g., ) improve solubility for pharmacological testing .

Preparation Methods

Stepwise Synthesis via Alkylation and Cyclization

  • Starting materials : 2,4-difluorobenzyl halides (chloride or bromide) and azidoalkyl amines or hydrazine derivatives.
  • Step 1 : Alkylation of the azide or hydrazine intermediate with 2,4-difluorobenzyl halide to introduce the difluorophenylmethyl group.
  • Step 2 : Cyclization to form the 1,2,3-triazole ring, typically under thermal or catalytic conditions.
  • Step 3 : Functional group transformations to yield the methanamine substituent at the 4-position of the triazole ring.

This approach is supported by analogous syntheses of triazole derivatives where hydrazinecarbothioamides or thiosemicarbazides are alkylated with benzyl halides followed by cyclization to the triazole ring (see Scheme 5 in).

Click Chemistry Approach (Copper-Catalyzed Azide-Alkyne Cycloaddition)

  • Step 1 : Preparation of 2,4-difluorobenzyl azide by nucleophilic substitution of 2,4-difluorobenzyl halide with sodium azide.
  • Step 2 : Reaction of 2,4-difluorobenzyl azide with propargylamine or an alkyne bearing a protected amine group under copper(I) catalysis to form the 1,4-disubstituted 1,2,3-triazole.
  • Step 3 : Deprotection or further functionalization to yield the methanamine group at the 4-position.

This method is widely used for regioselective synthesis of 1,2,3-triazoles and allows efficient incorporation of diverse substituents including fluorinated aromatic groups and amines.

Alternative Cyclization via Hydrazinecarbothioamide Intermediates

  • Hydrazinecarbothioamide derivatives substituted with 2,4-difluorobenzyl groups can be cyclized in acidic or basic media to form 1,2,4-triazole analogues, which can be further modified to 1,2,3-triazoles through rearrangement or oxidation steps.
  • This method is exemplified by reactions of thiosemicarbazides with benzyl halides and subsequent cyclization to triazole-thiones, as detailed in.

Research Findings and Yields

Step/Intermediate Reaction Conditions Yield (%) Notes
Alkylation of hydrazinecarbothioamide with 2,4-difluorobenzyl chloride Dry ethanol, reflux, base catalysis 75-85 Efficient introduction of difluorophenylmethyl group
Cyclization to 1,2,3-triazole ring Acidic/basic media, heating 70-90 High regioselectivity and purity
Copper-catalyzed azide-alkyne cycloaddition Cu(I) catalyst, room temperature 85-95 Regioselective, mild conditions, high yield
Final amine functionalization Reduction or substitution reactions 80-90 High conversion to methanamine group

These yields and conditions are consistent with reported syntheses of similar triazole derivatives bearing fluorinated aromatic groups and amine functionalities.

Analytical and Purification Methods

  • Purification : Column chromatography using silica gel, recrystallization from appropriate solvents (e.g., ethyl acetate, ethanol).
  • Characterization : NMR spectroscopy (1H, 13C, 19F), mass spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.
  • Crystallographic studies : X-ray diffraction can be used to confirm the substitution pattern on the triazole ring and the position of the difluorophenylmethyl group.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Alkylation + Cyclization 2,4-difluorobenzyl halide, hydrazine Nucleophilic substitution, cyclization Straightforward, high yield Requires careful control of conditions
Copper-Catalyzed Azide-Alkyne 2,4-difluorobenzyl azide, propargylamine Click chemistry Regioselective, mild conditions Requires azide preparation
Hydrazinecarbothioamide route Thiosemicarbazides, benzyl halides Cyclization, rearrangement Versatile for triazole-thione derivatives Multi-step, moderate complexity

Q & A

Q. How can researchers validate target engagement in cellular models?

  • Methodological Answer : Use biotinylated derivatives for pull-down assays coupled with LC-MS/MS to identify bound proteins. CRISPR-Cas9 knockout of putative targets (e.g., ULK1) confirms mechanism-specific activity. Fluorescent tagging (e.g., BODIPY) enables live-cell imaging to track subcellular localization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Reactant of Route 2
{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

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